GNE-618
Overview
Description
GNE-618 is a potent and orally active inhibitor of nicotinamide phosphoribosyltransferase. This enzyme plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide, a metabolite essential for cell survival. By inhibiting nicotinamide phosphoribosyltransferase, this compound depletes nicotinamide adenine dinucleotide levels and induces tumor cell death, making it a promising compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GNE-618 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may include purification steps such as crystallization, filtration, and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: GNE-618 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
GNE-618 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of nicotinamide phosphoribosyltransferase and its effects on cellular metabolism.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and autophagy.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce tumor cell death.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting nicotinamide phosphoribosyltransferase .
Mechanism of Action
GNE-618 exerts its effects by inhibiting nicotinamide phosphoribosyltransferase, the enzyme responsible for the rate-limiting step in the biosynthesis of nicotinamide adenine dinucleotide. By blocking this enzyme, this compound depletes cellular nicotinamide adenine dinucleotide levels, leading to reduced energy production and cell death. This mechanism is particularly effective in tumor cells, which rely heavily on nicotinamide adenine dinucleotide for survival and proliferation .
Comparison with Similar Compounds
GNE-617: Another potent inhibitor of nicotinamide phosphoribosyltransferase with similar anti-tumor activity.
GNE-875: A structurally distinct compound with comparable inhibitory effects on nicotinamide phosphoribosyltransferase.
GNE-643: A less potent inhibitor of nicotinamide phosphoribosyltransferase compared to GNE-618
Uniqueness of this compound: this compound stands out due to its high potency and oral bioavailability, making it a valuable tool in both research and potential therapeutic applications. Its ability to effectively deplete nicotinamide adenine dinucleotide levels and induce tumor cell death highlights its potential as a cancer treatment .
Biological Activity
GNE-618 is a novel small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the NAD salvage pathway. This compound has garnered attention due to its potential as an anticancer agent, particularly in tumor cells that exhibit dependency on this metabolic pathway. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and implications for therapeutic use.
This compound functions by inhibiting NAMPT, leading to a significant depletion of NAD levels within the cell. The depletion of NAD is critical because this metabolite is involved in numerous cellular processes, including DNA repair, energy metabolism, and cell survival. Inhibition of NAMPT by this compound results in:
- Cell Death Induction : Studies have shown that treatment with this compound leads to increased cell death in various cancer cell lines. For instance, in Calu-6 non-small cell lung carcinoma (NSCLC) cells, exposure to this compound resulted in a marked increase in the sub-2N cell population, indicative of apoptosis .
- Cell Cycle Arrest : this compound treatment has been associated with significant alterations in the cell cycle. Specifically, it reduces the percentage of cells in the G1 and M phases while increasing the sub-G1 population, suggesting a shift towards apoptosis .
Efficacy in Cancer Models
This compound has demonstrated potent antitumor effects across multiple cancer types. The following table summarizes findings from various studies regarding its efficacy:
Case Studies
Several case studies have highlighted the effectiveness of this compound as an NAMPT inhibitor:
- NSCLC Model : In a study involving A549 NSCLC models, this compound significantly reduced tumor growth. The study noted that sensitivity to this compound correlated with NAMPT expression levels, suggesting that tumors with higher NAMPT levels may respond better to treatment .
- Gastric Cancer : Patient-derived gastric tumor models treated with this compound exhibited substantial reductions in tumor size, reinforcing its potential as a therapeutic agent against gastric malignancies .
- Sarcoma : In sarcoma models, co-administration of nicotinic acid (NA) with this compound was found to reverse its efficacy, highlighting the importance of metabolic context when considering NAMPT inhibitors for treatment .
Research Findings
Recent research has elucidated several key findings regarding this compound:
- IC50 Values : The compound exhibits an IC50 value of approximately 0.006 µM for NAMPT inhibition and an EC50 for NAD depletion of 2.6 nM in Calu-6 cells .
- Cell Viability Effects : In vitro studies have shown that this compound can reduce cellular viability significantly across various cancer cell lines, with EC50 values ranging from 16 to 38 nM depending on the assay used .
- Potential for Combination Therapy : The interaction between NA and this compound suggests that combination therapies may be necessary to mitigate toxicity while maximizing antitumor efficacy .
Properties
IUPAC Name |
N-[[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O3S/c22-21(23,24)16-2-1-3-18(9-16)32(30,31)17-6-4-13(5-7-17)10-26-20(29)15-8-14-12-27-28-19(14)25-11-15/h1-9,11-12H,10H2,(H,26,29)(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBHAGGICJWHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=C4C(=C3)C=NN4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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